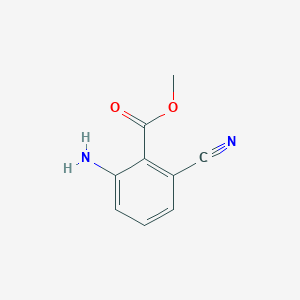

Methyl 1-benzylimidazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

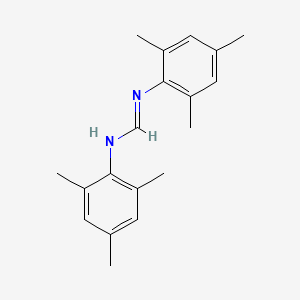

“Methyl 1-benzylimidazole-2-carboxylate” is a chemical compound . It is a derivative of imidazole, a heterocyclic organic compound . The imidazole ring is a key component in many biologically active molecules, making it a significant area of study in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Aplicaciones Científicas De Investigación

Efficacy in Anthelmintic Applications

Research has demonstrated the chemotherapeutic effects of benzimidazole derivatives, such as albendazole and mebendazole, against Hymenolepis microstoma and Hymenolepis diminuta in experimentally infected rodents. These findings suggest potential applications of methyl 1-benzylimidazole-2-carboxylate derivatives in the treatment of parasitic infections (McCracken, Lipkowitz, & Dronen, 2004).

Role in Fungicide and Anticancer Research

Benzimidazole fungicides have been extensively researched for their mechanism of action as microtubule assembly inhibitors, offering insights into their biological impact and potential in cancer chemotherapy. These studies highlight the versatility of benzimidazole derivatives in both agricultural and medical applications (Davidse, 1986).

DNA Binding Properties

The minor groove binding properties of Hoechst 33258, a benzimidazole derivative, have facilitated its use as a fluorescent DNA stain, indicating potential applications in cell biology, chromosome analysis, and radioprotection (Issar & Kakkar, 2013).

Anticancer Agent Development

The Knoevenagel condensation reaction has been utilized to synthesize benzimidazole derivatives with significant anticancer activity, underscoring the potential of these compounds in drug discovery aimed at various cancer targets (Tokala, Bora, & Shankaraiah, 2022).

Synthesis and Pharmacological Studies

Various studies have focused on the synthesis, structural activity relationship, and biological activities of benzimidazole derivatives, revealing their broad pharmacological applications. These include antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory effects, highlighting the therapeutic significance of benzimidazole derivatives in medicinal chemistry (Vasuki et al., 2021).

Optoelectronic Material Development

Research on benzimidazole and quinoline derivatives has opened new avenues for their application in optoelectronic materials, demonstrating their potential in luminescent elements, photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Direcciones Futuras

Imidazole and benzimidazole derivatives have been gaining attention in medicinal chemistry due to their wide range of biological activities. Future research is expected to focus on synthesizing structurally diverse imidazole and benzimidazole derivatives and screening them for various biological activities .

Propiedades

IUPAC Name |

methyl 1-benzylimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-13-7-8-14(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUXJKNIDYTSFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)